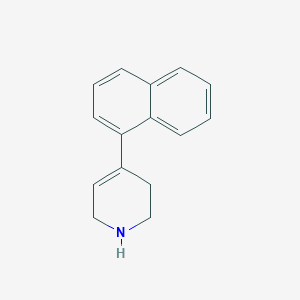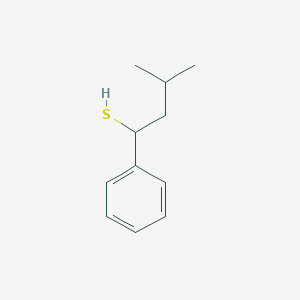
3-Methyl-1-phenylbutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenylbutane-1-thiol: is an organic compound belonging to the thiol family, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound has a molecular formula of C11H16S and a molecular weight of 180.31 g/mol . Thiols are known for their strong and often unpleasant odors, which is a notable characteristic of this compound as well.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenylbutane-1-thiol can be synthesized through the reaction of an alkyl halide with a sulfur nucleophile. One common method involves the use of thiourea as the nucleophile. The reaction proceeds via the displacement of the halide ion to form an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of hydrosulfide anion (HS-) as the sulfur nucleophile. The reaction typically requires an excess of the nucleophile to prevent the formation of unwanted by-products such as sulfides. The process is carried out under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides. For example, 3-Methyl-1-phenylbutane-1-thiol can be oxidized using bromine (Br2) or iodine (I2) to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), Iodine (I2)
Reduction: Zinc (Zn), Acid (H+)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Disulfides: Formed from the oxidation of thiols
Thiols: Formed from the reduction of disulfides
Substituted Compounds: Formed from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-1-phenylbutane-1-thiol is used as a building block in organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in the preparation of more complex molecules .
Biology and Medicine: Thiols, including this compound, play a crucial role in biological systems. They are involved in the formation of disulfide bonds, which are essential for the structural integrity of proteins. Additionally, thiols are used in the development of pharmaceuticals due to their ability to interact with biological targets .
Industry: In the industrial sector, thiols are used as additives in the production of polymers and as odorants in natural gas to detect leaks. Their strong odor makes them suitable for this purpose .
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenylbutane-1-thiol involves its ability to form disulfide bonds through oxidation. These disulfide bonds are crucial in maintaining the three-dimensional structure of proteins. The thiol group can also act as a nucleophile, participating in various substitution reactions. The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to the formation of disulfide bridges .
Comparación Con Compuestos Similares
3-Methyl-1-butanethiol: Similar in structure but lacks the phenyl group.
2-Butene-1-thiol: Contains a double bond in the carbon chain.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness: 3-Methyl-1-phenylbutane-1-thiol is unique due to the presence of both a phenyl group and a thiol group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thiols .
Propiedades
Fórmula molecular |
C11H16S |
|---|---|
Peso molecular |
180.31 g/mol |
Nombre IUPAC |
3-methyl-1-phenylbutane-1-thiol |
InChI |
InChI=1S/C11H16S/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
Clave InChI |
SLDFZSMHCMKMOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=CC=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


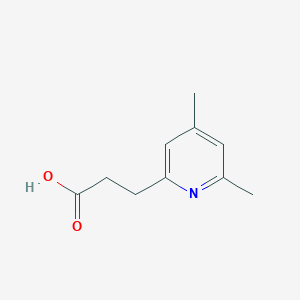
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
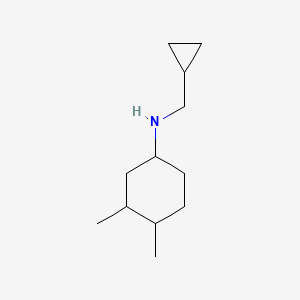
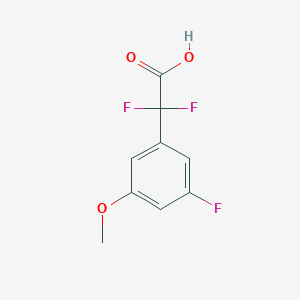


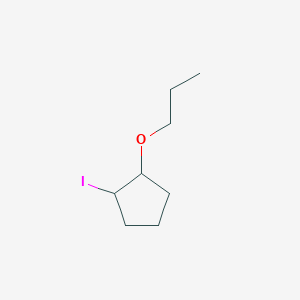
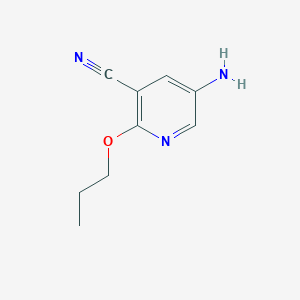

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
